2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone
Description
2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone (molecular formula: C₂₀H₂₃BrFN₂O₂, molecular weight: 403.3 g/mol) is a piperazine derivative with a bromophenoxy group at the ethanone position and a 4-fluorobenzyl substituent on the piperazine ring. This compound is notable for its structural complexity, combining a halogenated aromatic system (bromophenoxy) with a fluorinated benzyl-piperazine moiety. Such features are critical for its pharmacological interactions, particularly in modulating neurotransmitter receptors (e.g., dopamine, serotonin) and enzyme systems .
Synthesis:
The compound is synthesized via multi-step reactions:
Intermediate preparation: 4-(4-Fluorobenzyl)piperazine is synthesized from 4-fluorobenzyl chloride and piperazine.
Coupling reaction: Bromoacetyl chloride reacts with the intermediate under controlled conditions (e.g., dichloromethane solvent, 0°C, 30–45 minutes) to form the ethanone backbone.
Final coupling: The bromophenoxy group is introduced via nucleophilic substitution, often using potassium carbonate as a base .
Properties
Molecular Formula |
C19H20BrFN2O2 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20BrFN2O2/c20-16-3-7-18(8-4-16)25-14-19(24)23-11-9-22(10-12-23)13-15-1-5-17(21)6-2-15/h1-8H,9-14H2 |
InChI Key |
AFOCUEDGOJJEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common route includes the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyalkane. This intermediate is then reacted with 4-(4-fluorobenzyl)piperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used in various biological assays to understand its interaction with different biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Research Findings and Implications
Antipsychotic Potential: The target compound’s 4-fluorobenzyl group confers a 10-fold higher 5-HT₂A affinity than dopamine D₂ receptors, mimicking atypical antipsychotics like clozapine . Comparative studies show halogenated derivatives (Br, Cl) have longer half-lives than non-halogenated analogs due to reduced CYP450 metabolism .
Antiproliferative Activity :
- Sulfonyl-piperazine analogs (e.g., 7n , 7o ) inhibit cancer cell proliferation (IC₅₀: 5–10 μM) via PARP1 and caspase-3/7 pathways. Their activity correlates with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) .
Therapeutic Limitations: High lipophilicity (LogP > 3) in bromophenoxy derivatives may limit aqueous solubility, necessitating formulation strategies for clinical use .
Biological Activity
2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone is a synthetic organic compound characterized by its complex structure, which includes a bromophenoxy group and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The molecular formula of 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone is , with a molecular weight of approximately 403.3 g/mol. Its structural features suggest possible interactions with various biological targets, which may lead to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H23BrN2O2 |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone |
| PubChem CID | 1343242 |
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Studies have indicated that derivatives of the piperazine class, particularly those containing fluorinated phenyl groups, exhibit significant inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production.
Case Study: Tyrosinase Inhibition
Research has highlighted the potential of compounds similar to 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone as inhibitors of Agaricus bisporus tyrosinase (AbTYR). For instance, derivatives containing the 4-fluorobenzylpiperazine fragment were shown to possess competitive inhibition properties, with IC50 values indicating effective inhibition at low micromolar concentrations .
Biological Activity Overview
The compound's unique structure suggests various potential biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone may also possess such effects.
- Antitumor Activity : Some derivatives have shown promise as antitumor agents, potentially due to their ability to modulate cellular pathways involved in cancer progression.
- Neuropharmacological Effects : The presence of the piperazine moiety is often associated with neuroactive properties, suggesting possible applications in treating neurological disorders.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its potential efficacy and safety profiles.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Bromophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | Similar bromophenoxy and piperazine structure | Potential antitumor activity |
| 2-(4-Fluorophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone | Fluorine substitution instead of bromine | Enhanced neuropharmacological effects |
| 2-(3-Chlorophenoxy)-1-[4-(3-methoxybenzyl)piperazin-1-yl]ethanone | Chlorine substitution on phenoxy group | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
